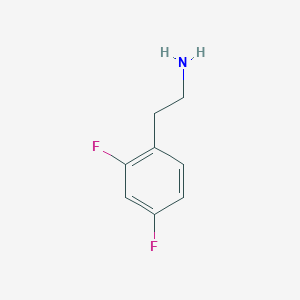

2-(2,4-Difluorophenyl)ethanamine

描述

Significance of Fluorinated Phenethylamines in Contemporary Academic Research

Fluorination, the process of introducing fluorine atoms into a molecule's structure, is a well-established strategy in medicinal chemistry to modulate a compound's properties. The incorporation of fluorine into the phenethylamine (B48288) scaffold can significantly influence its biological activity. nih.gov This is due to fluorine's unique characteristics, such as its high electronegativity and small atomic size. mdpi.com These properties can alter a molecule's metabolic stability, binding affinity for receptors, and ability to cross cell membranes. mdpi.com

The strategic placement of fluorine atoms can lead to a range of effects, from diminishing to enhancing or prolonging the compound's psychoactive properties. nih.gov For instance, research has shown that while some fluorinated phenethylamines exhibit reduced activity compared to their non-fluorinated counterparts, others, such as difluoro- and trifluoro-derivatives of mescaline, show increased potency and duration of action. nih.gov This highlights the nuanced and powerful role of fluorine in shaping the pharmacological profile of these molecules. The ability to fine-tune these properties makes fluorinated phenethylamines valuable tools in the development of new therapeutic agents and as probes to study the central nervous system. nih.govmdpi.com

Research Rationale and Scope for Investigating 2-(2,4-Difluorophenyl)ethanamine

The investigation into this compound is primarily driven by its potential as a building block in the synthesis of more complex and potentially bioactive molecules. sigmaaldrich.com Chemical suppliers provide this compound to early discovery researchers as part of a collection of rare and unique chemicals, indicating its role as a starting material in exploratory research. sigmaaldrich.com The difluorophenyl moiety is of particular interest as it can enhance interactions with biological targets.

While specific, detailed research findings on the biological activity of this compound itself are limited in publicly available literature, its structural similarity to other psychoactive phenethylamines suggests potential interactions with neurotransmitter systems. Computational models indicate that the difluorophenyl group may enhance binding affinity to certain receptors. The primary application of this compound appears to be as a synthetic intermediate in medicinal chemistry, where it can be modified to create a diverse range of derivatives for further study.

Historical Context of Related Difluorophenyl Ethanamine Analogs in Scientific Inquiry

The scientific inquiry into phenethylamine derivatives has a long history, with the synthesis of amphetamine dating back to 1887. semanticscholar.org The exploration of fluorinated analogs is a more recent development, gaining traction as the tools and understanding of medicinal chemistry advanced. nih.gov Early research into fluorinated pharmaceuticals began in the mid-20th century, with the introduction of the first fluoro-pharmaceutical, Florinef acetate, in 1954. mdpi.com

The systematic study of how fluorination affects the psychoactivity of phenethylamines has been a subject of interest for several decades. A comprehensive review of over 60 fluorinated phenethylamines highlighted the significant and varied impact of fluorine substitution. nih.gov This body of research has shown that the position and number of fluorine atoms can dramatically alter a compound's effects. For example, studies on psychedelic phenethylamines have demonstrated that di- and tri-fluorinated analogs of mescaline exhibit greater potency and a longer duration of action than the parent compound. nih.gov This foundational work on related fluorinated phenethylamines provides the scientific basis for the continued investigation of compounds like this compound as researchers seek to understand the intricate structure-activity relationships within this class of molecules.

属性

IUPAC Name |

2-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCUAECIKFVXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395080 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-72-3 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 2,4 Difluorophenyl Ethanamine

Established Synthetic Routes and Mechanistic Considerations

The construction of 2-(2,4-difluorophenyl)ethanamine involves the formation of a C-C bond to create the ethyl group and a C-N bond for the amine functionality, attached to the 2,4-difluorinated benzene (B151609) ring. The following sections explore the most common and effective synthetic routes.

Reductive Amination Pathways from Carbonyl Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, a derivative of 2,4-difluorobenzaldehyde (B74705), with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The most direct carbonyl precursor for the synthesis of this compound is 2,4-difluorophenylacetaldehyde. However, this aldehyde can be unstable. A more common and robust approach involves a two-step sequence starting from 2,4-difluorobenzaldehyde. medchemexpress.comsigmaaldrich.com This sequence typically begins with a chain extension reaction to introduce the second carbon atom, followed by the introduction of the amine group.

One common strategy is the Henry reaction, where 2,4-difluorobenzaldehyde is reacted with nitromethane (B149229) in the presence of a base to form 1-(2,4-difluorophenyl)-2-nitroethanol. This intermediate can then be dehydrated to yield 1-fluoro-2-nitro-5-(nitromethyl)benzene, which upon reduction of both the double bond and the nitro group, yields the target ethanamine.

Alternatively, 2,4-difluorobenzaldehyde can be converted to 2,4-difluorophenylacetonitrile (B1294412). nih.govsigmaaldrich.comcapotchem.com This nitrile can then be reduced to this compound. A similar strategy is employed in the synthesis of related compounds, such as 2-(2,5-difluorophenyl)ethanamine, which starts from 2,5-difluorobenzaldehyde. evitachem.com

A direct reductive amination approach from 2,4-difluorobenzaldehyde with ammonia (B1221849) or an ammonia source is also a viable route, particularly for producing the corresponding benzylamine (B48309), which is a key intermediate for certain pharmaceuticals. google.com Extending this logic to the ethanamine would involve a precursor like 2,4-difluorophenylacetaldehyde.

| Starting Material | Reagents | Intermediate | Product |

| 2,4-Difluorobenzaldehyde | 1. Nitromethane, Base2. Dehydration | 1-fluoro-2-nitro-5-(nitromethyl)benzene | This compound |

| 2,4-Difluorobenzaldehyde | 1. Tosylhydrazine2. KCN | 2,4-Difluorophenylacetonitrile | This compound |

| 2,4-Difluorobenzaldehyde | Ammonia, Hydrogen, Catalyst | 2,4-Difluorobenzylamine (B110887) | (Illustrative for benzylamine synthesis) |

The choice of reducing agent is critical in the final step of reductive amination or the reduction of intermediate functional groups like nitriles or nitro groups.

For the reduction of an intermediate imine formed from 2,4-difluorophenylacetaldehyde and an amine, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often employed. These reagents are selective for the imine double bond and are compatible with a wide range of other functional groups.

For the reduction of a nitrile group in 2,4-difluorophenylacetonitrile to the primary amine, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, providing high yields of the corresponding amine. commonorganicchemistry.com Catalytic hydrogenation using Raney Nickel or a palladium catalyst under a hydrogen atmosphere is another common and effective method. commonorganicchemistry.com

In the case of reducing a nitroalkene intermediate derived from a Henry reaction, a variety of reducing agents can be used. Catalytic hydrogenation is often preferred as it can reduce both the carbon-carbon double bond and the nitro group in a single step. wikipedia.org Lithium aluminum hydride can also be used to reduce the nitro group to an amine. commonorganicchemistry.com

| Functional Group to be Reduced | Reducing Agent | Product | Notes |

| Imine | Sodium Borohydride (NaBH₄) | Amine | Mild and selective. |

| Nitrile (in 2,4-Difluorophenylacetonitrile) | Lithium Aluminum Hydride (LiAlH₄) | This compound | Powerful, high yield. commonorganicchemistry.com |

| Nitrile (in 2,4-Difluorophenylacetonitrile) | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | This compound | Effective industrial method. commonorganicchemistry.com |

| Nitroalkene | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | Reduces both double bond and nitro group. wikipedia.org |

Nucleophilic Substitution Approaches for Ethanamine Moiety Formation

This strategy involves the displacement of a leaving group on a two-carbon side chain attached to the 2,4-difluorophenyl ring by an amine or a synthetic equivalent. A common precursor for this route is 2-(2,4-difluorophenyl)ethyl halide or a sulfonate ester.

A highly effective method involves the conversion of 2,4-difluorobenzyl halide into 2,4-difluorophenylacetonitrile via nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). The resulting nitrile is a stable intermediate that can be readily purified. The nitrile group is then reduced to the primary amine of the ethanamine moiety, as discussed in the previous section. nih.govsigmaaldrich.com

Another approach is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. The phthalimide anion displaces a halide from 2-(2,4-difluorophenyl)ethyl halide. The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine (B178648), to release the desired primary amine. This method is advantageous for producing clean primary amines with minimal side products from over-alkylation.

Direct Amination Techniques from Difluorobenzene Derivatives

Directly attaching an ethylamine (B1201723) group to a difluorobenzene ring is challenging. However, multi-step syntheses that start with a difluorobenzene derivative can be considered under this category.

One such method involves the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride to produce 2-chloro-1-(2,4-difluorophenyl)ethanone. nih.govebi.ac.uk The ketone can then be reduced to the corresponding alcohol, and the chloride can be substituted by an amine or a precursor. Alternatively, the ketone can be converted to an oxime, which is then reduced to the amine.

A patented method for the synthesis of 2,4-difluorobenzylamine (a related compound) starts with m-difluorobenzene, which is halogenated in the presence of paraformaldehyde and a catalyst to yield a 2,4-difluorobenzyl halide. google.com This halide is then reacted with methenamine, followed by acidic hydrolysis to give the benzylamine. google.com Adapting this to an ethanamine would require a two-carbon electrophile in the initial step instead of paraformaldehyde.

Conversion of Nitro Compounds to Amine Analogs

The reduction of a nitro group is a fundamental transformation in organic synthesis for the preparation of amines. For the synthesis of this compound, the required precursor is 1-(2,4-difluorophenyl)-2-nitroethane.

This nitro compound can be synthesized via the Henry reaction between 2,4-difluorobenzaldehyde and nitromethane, followed by the reduction of the intermediate nitroalkene. The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions. commonorganicchemistry.comwikipedia.org

Commonly used methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron in acetic acid, or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also be employed. scispace.com

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation can also reduce other unsaturated bonds. commonorganicchemistry.com

Advanced Synthetic Methodologies and Efficiency Enhancements

The synthesis of this compound, a fluorinated phenethylamine (B48288) derivative, benefits from modern advancements in organic chemistry that allow for greater efficiency, selectivity, and safety. These methodologies are crucial for producing high-purity compounds required for various scientific applications.

Chiral Synthesis and Enantioselective Preparation of this compound Enantiomers

The development of stereochemically pure enantiomers of chiral amines is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. yale.edu While specific documented examples for the enantioselective synthesis of this compound are not extensively detailed in readily available literature, established methods for asymmetric amine synthesis can be applied.

One of the most robust and widely used methods involves the application of a chiral auxiliary, such as tert-butanesulfinamide. This reagent has been successfully employed on large scales for the asymmetric synthesis of a wide variety of chiral amines. yale.edu The general strategy involves the condensation of the chiral sulfinamide with a ketone precursor, followed by diastereoselective reduction of the resulting N-sulfinylimine and subsequent removal of the auxiliary group.

A plausible pathway for the synthesis of the (R)- and (S)-enantiomers of this compound would start from 2,4-difluorophenylacetone. The proposed steps are outlined below:

Table 1: Proposed Enantioselective Synthesis of this compound Enantiomers

| Step | Description | Reactants | Reagents | Product |

| 1 | Formation of N-sulfinylimine | 2,4-Difluorophenylacetone | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinylimine |

| 2 | Diastereoselective Reduction | Chiral N-tert-butanesulfinylimine | Reducing agent (e.g., NaBH₄) | Diastereomerically enriched N-sulfinylamine |

| 3 | Auxiliary Cleavage | Diastereomerically enriched N-sulfinylamine | Strong acid (e.g., HCl in an appropriate solvent) | (R)- or (S)-2-(2,4-Difluorophenyl)ethanamine |

This method is highly regarded for its reliability and the high diastereomeric and enantiomeric excesses that can be achieved. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary dictates the stereochemistry of the final amine product. youtube.com

Strategies for Overcoming Synthetic Challenges in Fluorinated Amine Production

The introduction of fluorine atoms into organic molecules presents unique synthetic challenges due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. psu.edunih.gov The production of fluorinated amines like this compound is an active area of research, with several strategies developed to address these difficulties. pharmtech.com

Key challenges include the need for specialized and often hazardous fluorinating reagents, and the difficulty of achieving regioselectivity and functional group tolerance, especially in late-stage fluorination. pharmtech.com Modern synthetic methods aim to overcome these hurdles by employing novel catalytic systems and milder reaction conditions.

Table 2: Challenges and Strategies in Fluorinated Amine Synthesis

| Challenge | Mitigation Strategy | Description |

| Hazardous Reagents | Use of Deoxyfluorination Reagents | Reagents like DAST (diethylaminosulfur trifluoride) and its derivatives can be used, although they still require careful handling. acs.org Recent developments focus on capturing CO₂ with amines to form carbamates, which are then treated with deoxyfluorination agents, offering a safer alternative to phosgene (B1210022) derivatives. nih.govacs.org |

| Late-Stage Fluorination | Transition-Metal Catalysis | Developing methods for introducing fluorine in the final steps of a synthesis is highly desirable. pharmtech.com Palladium and silver-catalyzed cross-coupling reactions have been developed for the fluorination of arenes, though challenges such as catalyst stability and substrate scope remain. pharmtech.com |

| Control of Stereochemistry | Catalytic Enantioselective Methods | The use of chiral catalysts, including organocatalysts and transition metal complexes, allows for the direct formation of chiral fluorinated products. pharmtech.com For instance, catalytic enantioselective cyclization and fluorination of polyenes have been achieved with high enantioselectivity. pharmtech.com |

| Reactivity and Selectivity | Photoredox Catalysis | Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel C-F bond formations and the synthesis of complex fluorinated heterocycles. nottingham.ac.uk |

| Green Chemistry | Biocatalysis and Enzymatic Methods | The use of enzymes, such as fluorinases, offers a highly selective and environmentally benign approach to C-F bond formation. pharmtech.com Engineered enzyme pathways can produce fluorinated building blocks from simple sources. pharmtech.com |

These advanced strategies contribute to making the synthesis of fluorinated amines more efficient, safer, and more sustainable.

Industrial Production Methodologies and Optimization for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges, including cost-effectiveness, safety, process robustness, and waste minimization. google.com For a compound like this compound, an industrially viable process would likely start from readily available and inexpensive bulk chemicals.

A potential industrial route could be adapted from the established synthesis of structurally similar compounds like 2,4-difluorobenzylamine. google.com A common industrial strategy for producing phenethylamines involves the reduction of a corresponding nitrile or the reductive amination of a ketone.

A plausible large-scale synthesis of this compound could involve the following steps, starting from 2,4-difluorophenylacetonitrile:

Table 3: Proposed Industrial Synthesis of this compound

| Step | Reaction | Key Considerations for Large-Scale Production |

| 1 | Synthesis of 2,4-Difluorophenylacetonitrile | The starting material, 2,4-difluorobenzyl chloride, can be synthesized from 2,4-difluorotoluene. The subsequent cyanation reaction needs to be optimized for yield and purity to avoid carrying impurities into the final steps. |

| 2 | Reduction of the Nitrile | Catalytic hydrogenation is a common industrial method for reducing nitriles to primary amines. The choice of catalyst (e.g., Raney nickel, palladium on carbon), solvent, temperature, and hydrogen pressure are critical parameters to control for achieving high yield and selectivity while ensuring process safety. |

| 3 | Purification | Distillation is the preferred method for purification on an industrial scale, as it avoids the use of large quantities of solvents required for chromatography. google.com The design of the distillation process is crucial for achieving the desired product purity. |

Optimization for large-scale synthesis focuses on several key areas:

Raw Material Sourcing: Utilizing low-cost, readily available starting materials like m-difluorobenzene or 2,4-difluorotoluene. google.com

Process Safety: Avoiding hazardous reagents like sodium azide, which is sometimes used in Curtius rearrangements, is a critical consideration for industrial processes. google.com

Efficiency and Throughput: Developing a continuous or semi-continuous process can significantly improve throughput compared to batch processing.

Waste Reduction: Implementing strategies for catalyst recycling and minimizing solvent use to create a more environmentally friendly and cost-effective process. researchgate.net

By carefully selecting the synthetic route and optimizing each step, the large-scale production of this compound can be achieved in an economically and environmentally sustainable manner.

Chemical Reactivity and Derivatization of 2 2,4 Difluorophenyl Ethanamine

Fundamental Reaction Pathways of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the ethanamine side chain is the primary center of nucleophilicity and basicity, allowing for a variety of chemical transformations.

Oxidation Reactions Leading to Nitroso and Nitro Compounds or Carbonyl Derivatives

The primary amine group of 2-(2,4-Difluorophenyl)ethanamine is susceptible to oxidation by various reagents, potentially yielding nitroso, nitro, or carbonyl derivatives. The specific product obtained depends on the oxidizing agent and reaction conditions.

Formation of Nitroso and Nitro Compounds: Primary amines can be oxidized to the corresponding nitroso compounds, which are often intermediates and can be further oxidized to nitro compounds. cambridgemedchemconsulting.com Reagents such as peroxy acids (e.g., peroxyacetic acid or meta-chloroperoxybenzoic acid - mCPBA) are commonly employed for this transformation. nih.gov A more modern and efficient method involves the use of dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone® and acetone, which can effectively oxidize primary amines to nitro compounds, often in high yields. nih.govcas.cn Another method utilizes ozone adsorbed onto silica (B1680970) gel at low temperatures. cas.cn

For this compound, the reaction would proceed as follows:

Step 1 (Oxidation to Hydroxylamine): The amine is first oxidized to the corresponding N-hydroxylamine derivative.

Step 2 (Oxidation to Nitroso): Further oxidation of the hydroxylamine (B1172632) yields the nitroso compound.

Step 3 (Oxidation to Nitro): Finally, the nitroso compound is oxidized to the nitro derivative, 1-(2,4-difluorophenyl)-2-nitroethane.

Table 1: Common Reagents for the Oxidation of Primary Amines to Nitro Compounds

| Reagent | Description |

| Dimethyldioxirane (DMDO) | A highly effective and relatively mild oxidizing agent, often generated in situ. nih.govcas.cn |

| Peroxy Acids (e.g., mCPBA) | Strong oxidizing agents capable of converting amines to nitro compounds. nih.gov |

| Ozone on Silica Gel | A solvent-free method that can provide good yields of nitro compounds. cas.cn |

| Sodium Perborate | Can be used in the presence of a catalyst like tungstophosphoric acid for the oxidation of aromatic amines. nih.gov |

Formation of Carbonyl Derivatives: Under certain conditions, the oxidation of primary amines can lead to the formation of carbonyl compounds through oxidative deamination. This transformation typically involves the initial formation of an imine intermediate which is then hydrolyzed to the corresponding aldehyde or ketone. While direct oxidation to a carbonyl is less common for simple primary amines without a directing group, it can be achieved using specific reagents like N-tert-butylphenylsulfinimidoyl chloride followed by hydrolysis.

Reduction Reactions for Amine and Alcohol Derivative Formation

While the amine group itself is already in a reduced state, reactions involving the reduction of derivatives of this compound are synthetically useful.

Reductive Amination: A key synthetic route to substituted amines is reductive amination. quizlet.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For example, reacting this compound with a carbonyl compound in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) would yield a secondary amine. quizlet.comyoutube.comyoutube.com

Reduction of Amide Derivatives: The amide derivatives of this compound (formed via acylation, see section 3.1.4) can be reduced to the corresponding secondary or tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This two-step sequence of acylation followed by reduction provides an alternative route to N-alkylated derivatives.

Alkylation Processes of the Amine Group

The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides or other alkylating agents to form secondary and tertiary amines.

Direct alkylation of primary amines with alkyl halides is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk

To achieve selective mono-alkylation, several strategies can be employed:

Use of a large excess of the primary amine: This favors the reaction of the alkylating agent with the more abundant primary amine.

Reductive amination: As described in section 3.1.2, this is a more controlled method for preparing secondary amines. quizlet.com

Use of bulky alkylating agents: Steric hindrance can disfavor the second alkylation step.

Catalytic N-alkylation: Methods using catalytic amounts of alkyl halides in the presence of an alcohol have been developed for the selective N-alkylation of less nucleophilic amines. youtube.com

Table 2: Products of Alkylation of this compound

| Reactant | Product |

| Methyl iodide (CH₃I) | N-methyl-2-(2,4-difluorophenyl)ethanamine (secondary amine), N,N-dimethyl-2-(2,4-difluorophenyl)ethanamine (tertiary amine), and the corresponding quaternary ammonium salt. |

| Ethyl bromide (CH₃CH₂Br) | N-ethyl-2-(2,4-difluorophenyl)ethanamine (secondary amine) and further alkylated products. |

Acylation Reactions to Form Amides and Related Derivatives

Primary amines readily undergo acylation with a variety of acylating agents to form stable amide derivatives. This is a robust and widely used reaction in organic synthesis.

The reaction of this compound with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism. researchgate.netmasterorganicchemistry.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to expel a leaving group (chloride or carboxylate), forming the amide. alfa-chemistry.compharmdguru.com

Common acylating agents and the corresponding products include:

Acyl Chlorides (e.g., Acetyl Chloride): Reacts vigorously with the amine to form an N-substituted amide. A base, such as pyridine (B92270) or an excess of the amine itself, is often added to neutralize the HCl byproduct. researchgate.net

Acid Anhydrides (e.g., Acetic Anhydride): A less reactive but effective alternative to acyl chlorides, producing an amide and a carboxylic acid as a byproduct. uci.edu

Carboxylic Acids: Direct reaction with carboxylic acids to form amides requires high temperatures or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.

Example Reaction: Acylation with Acetic Anhydride (B1165640) this compound reacts with acetic anhydride to yield N-(2-(2,4-difluorophenyl)ethyl)acetamide.

Acid-Base Chemistry and Ammonium Salt Formation

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound. It can accept a proton from an acid to form a water-soluble ammonium salt. libretexts.orgmasterorganicchemistry.com

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). libretexts.org For typical alkylamines, the pKaH is in the range of 10-11. libretexts.org However, the presence of the electron-withdrawing difluorophenyl group is expected to decrease the basicity of this compound compared to a non-fluorinated analogue like phenethylamine (B48288). The fluorine atoms pull electron density away from the aromatic ring and, through inductive effects, from the ethylamine (B1201723) side chain. This reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. cambridgemedchemconsulting.comchemguide.co.uk

Studies on fluorinated piperidines have shown that fluorine substitution significantly lowers the pKa of the amine. chemguide.co.uk This effect is dependent on the position and stereochemistry of the fluorine atoms. chemguide.co.uk Therefore, the pKaH of 2-(2,4-difluorophenylethyl)ammonium ion is predicted to be lower than that of the phenethylammonium ion.

Ammonium Salt Formation: Reacting this compound with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of the corresponding ammonium salt (e.g., 2-(2,4-difluorophenyl)ethanaminium chloride). This reaction is often used to improve the water solubility of amines. libretexts.orgmasterorganicchemistry.com

Aromatic Ring Reactivity and Fluorine Atom Transformations

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is influenced by the directing effects of both the fluorine atoms and the ethylamine substituent.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile and attacks an electrophile. The substituents already present on the ring determine the rate and regioselectivity of the reaction. libretexts.org

Fluorine atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. youtube.com However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.

Ethylamine group (-CH₂CH₂NH₂): An alkyl group attached to a benzene ring is generally considered a weak activating group and is ortho, para-directing. youtube.com The amino group itself is a very strong activating group, but in the case of the ethylamine substituent, the activating effect is primarily due to the alkyl portion's weak inductive electron donation.

The combined effect of two ortho, para-directing fluorine atoms and an ortho, para-directing ethylamine group would lead to a complex substitution pattern. The positions most activated for electrophilic attack would be those that are ortho or para to the substituents and least sterically hindered. Given the positions of the existing substituents (1-ethylamino, 2-fluoro, 4-fluoro), the most likely positions for electrophilic attack are C5 and C6. Nitration, for instance, with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-(2,4-difluoro-5-nitrophenyl)ethanamine and 1-(2,4-difluoro-6-nitrophenyl)ethanamine.

Fluorine Atom Transformations: The carbon-fluorine bond is very strong, and the fluorine atoms on an aromatic ring are generally unreactive towards nucleophilic substitution unless the ring is highly activated by strong electron-withdrawing groups. cas.cn

Nucleophilic Aromatic Substitution (SNA_r): For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. Fluorine can act as a leaving group in S_NAr reactions, particularly when the ring is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. nih.gov In this compound, the ethylamine group is weakly activating, which does not favor S_NAr. However, if an electrophilic substitution first introduces a strong electron-withdrawing group (like a nitro group) onto the ring, subsequent nucleophilic substitution of one of the fluorine atoms might become possible. For example, if nitration occurs at the 5-position, the resulting nitro group would be para to the fluorine at C2 and meta to the fluorine at C4, potentially activating the C2-fluorine for substitution by a strong nucleophile.

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org In this compound, the two fluorine atoms serve this role, rendering the phenyl ring susceptible to attack by nucleophiles.

The fluorine atoms activate the ring for SNAr by inductively withdrawing electron density, making the carbon atoms to which they are attached (C2 and C4) electrophilic. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate through resonance. libretexts.org

In the case of this compound, both fluorine atoms can potentially act as leaving groups. The fluorine at the C4 position (para to the ethylamine group) is particularly well-positioned for substitution. Attack by a nucleophile at this position allows the negative charge of the intermediate to be delocalized onto the electronegative fluorine at the C2 position. Fluorine is generally a good leaving group in SNAr reactions. youtube.comnih.gov

Common nucleophiles for this type of reaction include alkoxides, amines, and thiolates. The reaction conditions often require heat and a suitable solvent to facilitate the substitution.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Dimethylamine | (CH₃)₂NH | 2-(2-Fluoro-4-(dimethylamino)phenyl)ethanamine |

| Methoxide | NaOCH₃ | 2-(2-Fluoro-4-methoxyphenyl)ethanamine |

| Thiophenolate | C₆H₅SNa | 2-(2-Fluoro-4-(phenylthio)phenyl)ethanamine |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.me The regioselectivity of this reaction on this compound is complex due to the competing directing effects of the substituents.

The substituents on the phenyl ring direct incoming electrophiles to specific positions:

Fluorine atoms (at C2 and C4): These are deactivating groups due to their strong inductive electron withdrawal (-I effect). However, they are ortho, para-directors because of the resonance donation (+R effect) of their lone pairs.

Ethylamine group (-CH₂CH₂NH₂): The amino group is a powerful activating group and an ortho, para-director. wikipedia.org

The activating effect of the ethylamine group generally dominates over the deactivating effect of the halogens, making the ring more reactive towards electrophiles than benzene itself, but less reactive than unsubstituted phenethylamine. The primary directing influence will be the ethylamine substituent.

However, many EAS reactions (like nitration or sulfonation) are conducted in strong acid. lumenlearning.commasterorganicchemistry.com Under these conditions, the basic amino group is protonated to form an ammonium group (-CH₂CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director. libretexts.org

Scenario 1: Non-acidic or weakly acidic conditions (e.g., Halogenation with a Lewis acid catalyst) The activating ortho, para-directing ethylamine group controls the regioselectivity. The available positions are C3, C5, and C6.

Positions ortho to the ethylamine group: C1 and C3. Position C1 is the point of attachment. Position C3 is available.

Position para to the ethylamine group: C6. Substitution will likely occur at the positions most strongly activated by the ethylamine group and least deactivated by the fluorines. The C5 and C6 positions are generally favored.

Scenario 2: Strongly acidic conditions (e.g., Nitration) The deactivating, meta-directing ammonium group (-CH₂CH₂NH₃⁺) controls regioselectivity.

Positions meta to the ammonium group: C3 and C5. The fluorine atoms are still ortho, para-directors. The outcome will depend on the balance of these deactivating effects. Substitution at C5 would be meta to the ammonium group and ortho to the C4-fluorine, making it a plausible site for electrophilic attack.

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of Ethylamine (-CH₂CH₂NH₂) | Influence of Protonated Amine (-CH₂CH₂NH₃⁺) | Influence of C2-Fluorine | Influence of C4-Fluorine | Overall Likelihood |

| C3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Directing) | Meta (Neutral) | Possible under non-acidic conditions |

| C5 | Meta (Neutral) | Meta (Deactivating) | Meta (Neutral) | Ortho (Directing) | Possible under acidic conditions |

| C6 | Para (Activating) | Ortho (Deactivating) | Para (Directing) | Meta (Neutral) | Likely under non-acidic conditions |

Influence of Fluorine Atoms on Molecular Reactivity and Electron Distribution

The primary effect of fluorine is its high electronegativity, which leads to a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:

Electron Distribution in the Phenyl Ring: The fluorine atoms pull electron density from the aromatic ring, making it electron-deficient. unica.it This deactivation reduces the ring's nucleophilicity, making it less reactive in electrophilic aromatic substitution reactions compared to unsubstituted benzene or phenethylamine. The electron density is lowest at the carbons directly bonded to the fluorine atoms (C2 and C4).

Reactivity of the Ethylamine Side Chain: The inductive withdrawal of electrons by the fluorinated phenyl ring extends to the ethylamine side chain. This reduces the electron density on the nitrogen atom of the amino group. As a result, the amine in this compound is less basic and less nucleophilic than the amine in unsubstituted phenethylamine. masterorganicchemistry.com This decreased basicity is reflected in a lower pKa value for its conjugate acid.

Table 3: Comparative Electronic Properties

| Compound | Key Substituent Effects | Effect on Ring Reactivity (EAS) | Effect on Amine Basicity |

| Phenethylamine | -CH₂CH₂NH₂ is activating | Activated | Standard |

| This compound | Two F atoms are deactivating; -CH₂CH₂NH₂ is activating | Deactivated relative to phenethylamine | Reduced |

This modification of basicity and nucleophilicity can be crucial in its interactions and further derivatization reactions involving the amino group.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 2,4 Difluorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds like 2-(2,4-Difluorophenyl)ethanamine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a complete picture of the molecular structure.

In ¹H NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integral of each signal provide detailed information about the electronic environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons.

The aromatic region (typically δ 6.8–7.4 ppm) will be complex due to the splitting of the three aromatic protons by each other and by the two fluorine atoms. The proton at C6 will likely appear as a multiplet due to coupling with the adjacent proton at C5 and the fluorine at C4. The protons at C3 and C5 will also exhibit complex splitting patterns. The two methylene groups of the ethylamine (B1201723) side chain will appear as two distinct triplets, a result of coupling with each other. The methylene group attached to the aromatic ring (Ar-CH₂) is expected around δ 2.8-3.0 ppm, while the methylene group attached to the nitrogen (CH₂-N) would be slightly downfield, around δ 3.0-3.2 ppm. The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C3, C5, C6) | 6.8 - 7.4 | m (multiplet) | 3H |

| Ar-CH₂- | ~2.9 | t (triplet) | 2H |

| -CH₂-NH₂ | ~3.1 | t (triplet) | 2H |

| -NH₂ | 1.5 - 2.5 (variable) | br s (broad singlet) | 2H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. researchgate.net For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two aliphatic carbons of the ethyl chain. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons bearing fluorine atoms and those in close proximity. researchgate.net

The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets with large coupling constants (¹JCF). Carbons adjacent to the C-F bonds will also show splitting (²JCF, ³JCF), though with smaller coupling constants. The chemical shifts for aromatic carbons typically range from 110 to 165 ppm. docbrown.infomdpi.com The two sp³ hybridized carbons of the ethyl chain will appear in the upfield region of the spectrum (typically δ 30-50 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Ar-C-F (C2, C4) | 158 - 164 | dd (doublet of doublets) |

| Ar-C (C1, C3, C5, C6) | 110 - 135 | m (multiplet) |

| Ar-CH₂- | ~30 | t (triplet, from ³JCF) |

| -CH₂-NH₂ | ~42 | s (singlet) or t (triplet, from ⁴JCF) |

¹⁹F NMR is an essential technique for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.govbiophysics.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at positions 2 and 4 of the phenyl ring. mdpi.com These signals will appear as doublets of doublets due to coupling with each other (meta-coupling, ⁴JF-F) and with the adjacent aromatic protons (ortho- and meta-coupling, ³JH-F and ⁴JH-F). The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard like CFCl₃. mdpi.comchemrxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon ionization. For this compound (molecular weight: 157.16 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 157.

The fragmentation of phenethylamines under electron ionization (EI) is well-characterized and dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgmdpi.com This is due to the formation of a stable, resonance-stabilized iminium cation. For this compound, this fragmentation pathway would involve the cleavage of the bond between the two ethyl carbons, resulting in the loss of a 2,4-difluorobenzyl radical. This process leads to a highly abundant fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺. This m/z 30 fragment is often the base peak in the mass spectra of primary phenethylamines. docbrown.info Another significant fragment would arise from the benzylic cleavage, resulting in a 2,4-difluorobenzyl cation at m/z 127.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The primary amine group (-NH₂) typically shows two medium-intensity stretching bands in the 3300-3500 cm⁻¹ region and a bending vibration around 1600 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations give rise to several peaks between 1450 and 1600 cm⁻¹. The most intense and characteristic bands for this molecule are expected to be the C-F stretching vibrations, which typically appear in the 1100-1300 cm⁻¹ region. spectrabase.com

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. researchgate.net The symmetric vibrations of the aromatic ring and the C-C backbone of the ethyl chain would be expected to produce strong signals in the Raman spectrum.

Predicted FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Complementary Analytical Methods for Purity and Identity Confirmation

While spectroscopic methods provide structural information, chromatographic techniques are essential for assessing the purity of a compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (LC), often coupled with Mass Spectrometry (GC-MS, LC-MS), are standard methods for separating impurities and confirming the identity of the main component. jfda-online.com

The analysis of primary amines like this compound by GC can sometimes be challenging due to their polarity and potential for peak tailing on standard columns. To overcome this, chemical derivatization is often employed. iu.edunih.gov Acylating or silylating the amine group converts it to a less polar, more thermally stable derivative, leading to improved chromatographic peak shape and resolution. For LC-MS analysis, derivatization is typically not required, and this technique offers a robust method for both purity assessment and identity confirmation by providing retention time and mass-to-charge ratio data.

Computational Chemistry and Theoretical Studies on 2 2,4 Difluorophenyl Ethanamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and properties with a favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to investigate the properties of various chemical systems, including those with pharmacological interest. For 2-(2,4-Difluorophenyl)ethanamine, DFT calculations would provide fundamental insights into its geometry, reactivity, and stability.

Geometric Optimization and Conformational Analysis

A molecule's three-dimensional structure is fundamental to its chemical behavior. Geometric optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which possesses rotatable bonds, multiple low-energy conformations may exist.

Conformational analysis involves a systematic search for these various stable conformers. This is often achieved by rotating the molecule around its single bonds and performing a geometry optimization at each step. The resulting potential energy surface scan helps identify the most stable conformer, which is crucial for understanding its interactions in a biological context. The stability of different conformers is influenced by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding. The presence of electronegative fluorine atoms can significantly influence these interactions. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (ethyl chain) | Data not available in literature |

| Bond Length (Å) | C-N | Data not available in literature |

| Bond Length (Å) | C-F (ortho) | Data not available in literature |

| Bond Length (Å) | C-F (para) | Data not available in literature |

| Bond Angle (°) | C-C-N | Data not available in literature |

| Dihedral Angle (°) | Phenyl-C-C-N | Data not available in literature |

This table would present key bond lengths, bond angles, and dihedral angles for the lowest energy conformation of this compound as determined by DFT calculations. Such data is essential for defining the molecule's precise 3D structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in literature |

| ELUMO | Data not available in literature |

| HOMO-LUMO Gap (ΔE) | Data not available in literature |

This table would list the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the energy gap between them. These values are crucial for predicting the chemical reactivity and stability of the molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | σ(C-C) | Data not available in literature |

| σ(C-H) | σ(C-C) | Data not available in literature |

| π(C-C)ring | π(C-C)ring | Data not available in literature* |

This table would showcase significant donor-acceptor interactions and their stabilization energies (E(2)) as calculated by NBO analysis. This data provides insight into intramolecular electron delocalization and its contribution to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the surface of the molecule's electron density and color-coded to indicate different electrostatic potential values. Typically, red regions represent negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would highlight the electronegative regions around the fluorine atoms and the nitrogen atom of the amine group. The hydrogen atoms of the amine group would likely be represented by a region of positive potential. This visual tool is invaluable for predicting how the molecule will interact with other molecules, including biological receptors, through electrostatic interactions and hydrogen bonding. researchgate.netresearchgate.netrsc.org

Fukui Function Analysis for Local and Global Reactivity Descriptors

Fukui functions are a set of reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. wikipedia.orgresearchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by providing values for each atom in the molecule.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance), indicating where an incoming nucleophile would most likely attack.

f-(r) : for electrophilic attack (electron donation), highlighting the site most susceptible to attack by an electrophile.

f0(r) : for radical attack.

By analyzing the Fukui functions for this compound, one could precisely pinpoint which atoms are most likely to participate in different types of chemical reactions, providing a more detailed picture of its local reactivity than MEP maps alone.

| Atom | f+ | f- | f0 |

|---|---|---|---|

| N (amine) | Data not available in literature | Data not available in literature | Data not available in literature |

| C (ortho to F) | Data not available in literature | Data not available in literature | Data not available in literature |

| C (para to F) | Data not available in literature | Data not available in literature | Data not available in literature |

This table would present the calculated condensed Fukui functions for key atoms in the molecule. These values help to quantify the susceptibility of each atomic site to nucleophilic, electrophilic, or radical attack.

Thermodynamic Properties and Stability Predictions

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed in conjunction with frequency calculations, which confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

By calculating these thermodynamic parameters, it is possible to assess the relative stability of different isomers or conformers of this compound under various conditions. This information is crucial for understanding its behavior in chemical reactions and its potential persistence in different environments.

| Property | Value |

|---|---|

| Zero-point Energy (kcal/mol) | Data not available in literature |

| Enthalpy (H) (kcal/mol) | Data not available in literature |

| Gibbs Free Energy (G) (kcal/mol) | Data not available in literature |

| Entropy (S) (cal/mol·K) | Data not available in literature |

This table would list the standard thermodynamic properties of this compound calculated by DFT. These values are fundamental for predicting the spontaneity of reactions and the stability of the compound.

Non-Linear Optics (NLO) Properties Calculations

While direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively documented, research on structurally related compounds provides valuable insights. A study on a novel triazole derivative, 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide, which incorporates the 2,4-difluorophenyl moiety, has been conducted using density functional theory (DFT) with the B3LYP/6-31+G(d,p) basis set. researchgate.net

The calculations for this related compound revealed significant NLO properties. The dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) were determined. researchgate.net The stability of the molecule was attributed to the delocalization of electron charge density and hyper-conjugative interactions. researchgate.net Such findings suggest that the presence of the 2,4-difluorophenyl group can contribute to NLO activity due to its electron-withdrawing nature, which can enhance molecular polarization. Further computational studies on this compound itself would be necessary to quantify its specific NLO properties.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a molecule might interact with biological targets.

Prediction of Binding Affinities to Specific Biological Targets

Although specific binding affinity data for this compound is limited in publicly available literature, studies on analogous compounds offer predictive insights. For instance, a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are derivatives containing the 2,4-difluorophenyl group, were synthesized and their antifungal activities evaluated. nih.gov

Computational docking of these analogs against the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, was performed. nih.gov The results indicated that these compounds exhibit significant binding to the active site of CYP51. nih.gov This suggests that the 2-(2,4-difluorophenyl) moiety can fit within the binding pocket of this enzyme, a common target for antifungal agents.

Identification of Key Pharmacophores and Ligand-Receptor Interaction Mechanisms

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For the aforementioned 2-(2,4-difluorophenyl)-containing dithiocarbamate (B8719985) analogs, molecular docking studies revealed key interaction mechanisms with the CYP51 enzyme. nih.gov

The primary interactions identified were:

A coordination bond between the triazole nitrogen and the heme iron within the enzyme's active site.

Hydrophilic interactions through hydrogen bonding.

Hydrophobic interactions with surrounding amino acid residues.

Occupation of a narrow hydrophobic cleft within the binding site. nih.gov

These findings suggest that the 2,4-difluorophenyl group likely contributes to the hydrophobic interactions within the active site, a crucial component for the binding and inhibitory action of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For phenethylamines, the class to which this compound belongs, global QSAR models have been developed to predict properties like the logarithm of the partition coefficient (logP), which is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

One study on a large set of phenethylamine (B48288) derivatives utilized Multiple Linear Regression (MLR) to develop significant QSAR models. nih.gov The study found that descriptors such as the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and a 3D-MoRSE descriptor (Mor15u) were critical in regulating the logP values of these compounds. nih.gov These models demonstrated good statistical fitness and predictive ability, confirmed through internal and external validation. nih.gov

Biological Activity and Pharmacological Potential of 2 2,4 Difluorophenyl Ethanamine and Its Derivatives in Research

Role in Medicinal Chemistry and Drug Discovery

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, forming the backbone of many neurotransmitters and psychoactive drugs. nih.gov The addition of two fluorine atoms to the phenyl ring of this scaffold, as seen in 2-(2,4-Difluorophenyl)ethanamine, creates a unique electronic and steric profile that can influence its interactions with biological macromolecules. nih.gov This makes it and its derivatives attractive candidates for investigation in drug discovery programs targeting a range of therapeutic areas, particularly those involving the central nervous system.

The structural similarity of phenethylamines to monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) suggests that they can interact with the receptors and transporters of these systems. nih.gov The fluorine substitutions on the phenyl ring can modulate the affinity and selectivity of these interactions.

Dopamine receptors, which are G-protein coupled receptors, are crucial for modulating cognitive and motor behavior. nih.gov They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). drugs.com Research into fluorinated phenethylamine derivatives has shown their potential to interact with these receptors.

A study on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound structurally related to this compound, demonstrated that modifications to the amine group significantly impact dopamine receptor affinity and selectivity. nih.gov The parent amine showed a modest affinity for both D1 and D2 receptors. However, the addition of larger alkyl and phenylethyl groups to the nitrogen atom led to a decrease in affinity for D1 receptors while dramatically increasing the affinity and selectivity for D2 receptors. nih.gov The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were particularly potent and selective for D2 binding sites. nih.gov This suggests that derivatives of this compound could be tailored to achieve specific dopamine receptor activity profiles.

Table 1: Dopamine Receptor Affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. nih.gov The phenethylamine structure is a common feature in many SNRIs. mdpi.com

While direct studies on the SERT and NET affinity of this compound are not widely published, research on other reuptake inhibitors provides a basis for its potential activity. For instance, duloxetine, a dual SNRI, shows high affinity for both SERT and NET. nih.gov In contrast, another SNRI, venlafaxine, has a moderate affinity for SERT and a much lower affinity for NET, yet it is a potent reuptake inhibitor in vivo. nih.gov This highlights that in vitro binding affinity does not always directly correlate with in vivo efficacy. The structural characteristics of this compound make it a candidate for investigation as a modulator of the serotonin and norepinephrine systems, with the potential for its derivatives to exhibit a range of affinities and selectivities for SERT and NET.

In addition to receptor interactions, phenethylamine derivatives are known to interact with various enzymes involved in neurotransmitter metabolism.

Monoamine oxidases (MAO) are a family of enzymes (MAO-A and MAO-B) that are responsible for the degradation of monoamine neurotransmitters. drugs.com Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, which is a therapeutic strategy for depression and Parkinson's disease. mdpi.com

Research has shown that phenethylamine derivatives can be potent MAO inhibitors. wikipedia.org For example, studies on 4-aminophenethylamine derivatives revealed that they are selective and reversible inhibitors of MAO-A. wikipedia.org Other research on different heterocyclic structures has also identified potent MAO inhibitors. For instance, a 4-(2-methyloxazol-4-yl)benzenesulfonamide derivative was found to be a selective inhibitor of MAO-B with an IC50 value of 3.47 μM. epo.org These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel MAO inhibitors with specific selectivity profiles.

Table 2: Monoamine Oxidase Inhibition by Various Compounds

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Inhibition of DBH represents a therapeutic strategy for conditions such as congestive heart failure and hypertension by reducing sympathetic nervous system activity. nih.gov

The phenethylamine skeleton is a minimum requirement for a substrate of DBH, and thus, derivatives of this structure are logical candidates for inhibitors. Indeed, various compounds containing a phenyl or substituted phenyl group have been investigated as DBH inhibitors. A European patent describes several 1,2,4-triazole (B32235) derivatives, including those with 3,5-difluorobenzyl substitutions, as having DBH inhibitory activity. This highlights the potential importance of the difluorophenyl moiety in the design of DBH inhibitors. Other research has focused on derivatives of fusaric acid and phenylpicolinic acid as potent inhibitors of this enzyme. nih.gov The structural features of this compound make it and its derivatives plausible candidates for investigation as novel DBH inhibitors.

Research into Antidepressant and Other Neuroactive Compound Development

The phenethylamine scaffold is fundamental to many neuroactive compounds, including stimulants, hallucinogens, and antidepressants. wikipedia.orgmdpi.com The introduction of fluorine atoms to this scaffold is a recognized strategy for modulating a compound's physiological properties. researchgate.net Research into fluorinated phenylethylamines and related structures has uncovered potential applications in the development of new neuroactive agents.

A study of various fluorine-substituted 2-phenylethylamines demonstrated that these compounds are excellent substrates for monoamine oxidase B (MAO-B), an enzyme central to the degradation of amine neurotransmitters and a key target for drugs used in treating Parkinson's disease and depression. tandfonline.comnih.gov This suggests that derivatives of this compound could be explored for their potential to modulate MAO-B activity.

Furthermore, research into other fluorophenyl derivatives has shown promise for antidepressant action. For instance, the compound 2,4-dimethyl-5-(3-fluorophenyl)-3H-1,2,4-triazole-3-thione was found to have effects on Purkinje neurons consistent with potential antidepressant activity, possibly with a rapid onset of action. nih.gov While structurally distinct from this compound, this finding highlights the utility of the fluorophenyl group in designing novel neuroactive compounds. The well-known antidepressant fluoxetine (B1211875) (Prozac) is another prominent example of a fluorinated pharmaceutical that underscores the value of fluorine in CNS-targeted drug design. numberanalytics.comwikipedia.org

Anticancer Research and Studies on Cell Proliferation Inhibition

The 2,4-difluorophenyl moiety is a recurring feature in the design of novel compounds with potential anticancer properties. This structural unit is often incorporated into larger, more complex molecules to enhance their biological activity.

For example, a series of clinafloxacin-triazole hybrids were synthesized and tested for their biological activities. Within this series, the derivative featuring a 2,4-difluorophenyl group at the phenyl ring demonstrated the most potent antimicrobial efficacy. nih.gov Given that many 1,2,4-triazole derivatives have been developed as promising anticancer agents, this finding connects the 2,4-difluorophenyl motif to a scaffold with known antiproliferative applications. nih.gov

| Derivative Class | Target/Activity | Research Finding |

| Clinafloxacin-Triazole Hybrids | Antimicrobial / Anticancer Scaffold | Derivative with 2,4-difluoro substitution showed potent antimicrobial activity. nih.gov |

| Nicotinamide (B372718) Derivatives | VEGFR Inhibition | Halogenated derivatives were synthesized and evaluated as potential inhibitors of angiogenesis. nih.gov |

| Furo[3,2-b]indole Derivatives | Anticancer | Synthesized and evaluated for anticancer activity, with some showing selective inhibition of cancer cell lines. nih.gov |

Structure-Activity Relationship (SAR) Studies for Potential Therapeutic Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided insights into how structural modifications influence their interaction with biological targets.

One key area of investigation has been the interaction of fluorine-substituted 2-phenylethylamines with monoamine oxidase B (MAO-B). A study systematically evaluated a series of these compounds and found that nearly all were good substrates for the enzyme. tandfonline.comnih.gov This indicates that the phenethylamine core is readily recognized by the enzyme's active site, and fluorine substitution is well-tolerated. The study aimed to see if adding electron-withdrawing substituents, like fluorine, could turn these substrates into inactivators of the enzyme, a desirable trait for certain therapeutic applications. While none of the benzylamine (B48309) analogues tested were inactivators, several of the phenethylamine derivatives showed weak inactivation activity. tandfonline.comnih.gov

Another relevant SAR study examined phenethylamine and tryptamine (B22526) derivatives for their binding affinity towards the 5-hydroxytryptamine type 2A (5-HT2A) receptor, a key target in psychiatric disorders. researchgate.netbiomolther.org The research found that phenethylamines generally possessed high affinity for this receptor. It was noted that halogen groups on the phenyl ring could have a positive effect on binding affinity. researchgate.netbiomolther.org This suggests that the difluoro-substitution pattern of this compound could be a significant factor in its potential interaction with serotonin receptors.

| Compound Class | Biological Target | Key SAR Findings |

| Fluorine-Substituted 2-Phenylethylamines | Monoamine Oxidase B (MAO-B) | Most derivatives are good substrates; some phenethylamines show weak inactivator properties. tandfonline.comnih.gov |

| Phenethylamine Derivatives | 5-HT2A Receptor | Phenethylamines show high affinity; halogen substitutions on the phenyl ring can positively influence binding. researchgate.netbiomolther.org |

| Furo[3,2-b]indole Derivatives | Anticancer Activity | SAR studies established relationships between substitutions and selective activity against human tumor cell lines. nih.gov |

Biological Probing and Mechanism Elucidation

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery and chemical biology. Research on this compound and its derivatives contributes to this understanding, particularly in the context of fluorinated molecules.

Interactions with Biological Systems and Macromolecules

Derivatives based on the this compound scaffold have been studied for their interactions with specific biological macromolecules. As noted, fluorine-substituted 2-phenylethylamines act as substrates for monoamine oxidase B, indicating a direct interaction with the enzyme's active site. nih.gov Similarly, the potential for phenethylamine derivatives to bind with high affinity to serotonin receptors like 5-HT2A points to specific interactions with G-protein coupled receptors. researchgate.netbiomolther.org

Computational studies have also been employed to predict and analyze these interactions. For example, a study on a piperidine (B6355638) derivative containing a 2,4-difluorophenyl group used Density Functional Theory (DFT) to analyze the molecule's electronic structure. nanobioletters.com Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) helps to describe the various forces at play, including van der Waals forces and hydrophobic effects, which govern how the molecule binds within a receptor pocket. nanobioletters.com

Understanding Fluorinated Compound Behavior in Biological Contexts

The inclusion of fluorine in a molecule significantly alters its properties, and studying compounds like this compound helps elucidate these effects. numberanalytics.comnumberanalytics.com The carbon-fluorine (C-F) bond is exceptionally strong, which often increases the metabolic stability of a drug, allowing it to remain active in the body for longer. wikipedia.orgacs.org

Fluorination also increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). wikipedia.orgnumberanalytics.com This can enhance the ability of a compound to cross cellular membranes, thereby improving its bioavailability. wikipedia.orgnumberanalytics.com

Development as Bioactive Reagents for Research Applications

Beyond their potential as therapeutic leads, this compound and its derivatives serve as valuable bioactive reagents for research. These compounds are tools that allow scientists to probe biological systems and explore the function of specific proteins and pathways.

The parent compound, this compound, is commercially available and marketed specifically to "early discovery researchers as part of a collection of rare and unique chemicals." sigmaaldrich.com This positions the compound as a foundational building block for synthesizing novel derivatives for experimental purposes. sigmaaldrich.com

The synthesis of various derivatives for the purpose of biological evaluation is a clear example of their development as research reagents. For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide and its subsequent structural analysis by X-ray diffraction contributes to the fundamental knowledge of how fluorinated molecules are structured. mdpi.com Likewise, the creation of novel nicotinamide nih.gov and furo[3,2-b]indole nih.gov derivatives for testing as potential anticancer agents represents the development of these compounds as probes to investigate cancer biology and validate new therapeutic targets.

The requested article cannot be generated.